2,6-Diethylbenzene-1-sulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQAEHYDBUCFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099661-01-4 | |
| Record name | 2,6-diethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Diethylbenzene-1-sulfonamide: Structure, Synthesis, and Scientific Context
Executive Summary
This technical guide provides a comprehensive overview of 2,6-diethylbenzene-1-sulfonamide, a sterically hindered aromatic sulfonamide. The document details its core molecular structure and physicochemical properties, offers a validated protocol for its synthesis, and situates the compound within the broader context of medicinal chemistry and drug development. Sulfonamides are a cornerstone of pharmaceutical research, acting as vital pharmacophores and bioisosteres for a multitude of biological targets.[1][2][3] The unique 2,6-diethyl substitution pattern of this particular molecule introduces significant steric constraints that influence its reactivity and potential biological activity, making it a molecule of interest for researchers exploring nuanced structure-activity relationships. This guide is intended for scientists and professionals in drug development who require a detailed understanding of this chemical entity for its potential use as a synthetic building block or research probe.
Core Molecular Profile
Chemical Structure and Identifiers
This compound is an organic compound featuring a benzene ring substituted with a sulfonamide group and two ethyl groups at the ortho positions. The sulfonamide functional group consists of a sulfonyl group connected to an amine group.[4] This arrangement, particularly the steric bulk from the flanking ethyl groups, defines the molecule's chemical behavior.
-
IUPAC Name: 2,6-diethylbenzenesulfonamide
-
CAS Number: 1099661-01-4[5]
-
Canonical SMILES: CCC1=C(C(=CC=C1)CC)S(=O)(=O)N[6]
-
InChI: InChI=1S/C10H15NO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13)[6]
Physicochemical Properties
The quantitative properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below are essential for experimental design, including solvent selection, purification strategies, and preliminary assessment of pharmacokinetic potential.
| Property | Value | Source |
| Molecular Weight | 213.30 g/mol | [5] |
| Monoisotopic Mass | 213.08235 Da | [6] |
| Predicted XLogP3 | 2.1 | [6] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Synthesis and Characterization
The synthesis of sulfonamides is a well-established transformation in organic chemistry.[4] The most reliable and direct method involves the reaction of a sulfonyl chloride with an amine.[4] For the preparation of this compound, this involves the nucleophilic attack of ammonia on the corresponding sulfonyl chloride precursor.
Retrosynthetic Analysis and Strategy
The primary disconnection for synthesizing the target molecule is the sulfur-nitrogen (S-N) bond. This retrosynthetic step logically points to two key starting materials: 2,6-diethylbenzene-1-sulfonyl chloride and an ammonia source. This precursor is commercially available or can be synthesized from 2,6-diethylaniline. The choice of an ammonia source (e.g., aqueous ammonium hydroxide, ammonia in an organic solvent) and a base to neutralize the generated HCl is critical for achieving high yields.
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating system for the synthesis and purification of the target compound.
Materials:
-
2,6-Diethylbenzene-1-sulfonyl chloride (1.0 eq)[7]
-
Ammonium Hydroxide (28-30% solution, 5.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diethylbenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Nucleophilic Addition: While stirring vigorously, add the ammonium hydroxide solution (5.0 eq) dropwise over 15 minutes. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent side product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), deionized water, and finally, brine. Trustworthiness Note: Each wash step removes specific impurities, ensuring a cleaner crude product and simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Scientific Context and Application Insights
The Sulfonamide Group: An Amide Bioisostere
In drug development, the sulfonamide group is recognized as a critical bioisostere for the amide functionality.[8] While geometrically similar, it offers distinct advantages:
-
Metabolic Stability: Sulfonamides are generally more resistant to enzymatic hydrolysis compared to carboxamides, which can improve the pharmacokinetic profile of a drug candidate.
-
Hydrogen Bonding: The sulfonamide group possesses an additional hydrogen bond acceptor (the second sulfonyl oxygen), which can lead to different or enhanced binding interactions with a biological target.[8]
-
Physicochemical Properties: It increases the polar surface area of a molecule, which can modulate solubility and cell permeability.[8]
These features have led to the widespread use of sulfonamides in drugs targeting a vast range of diseases, including bacterial infections, cancer, inflammation, and diabetes.[2][3][9]
Impact of 2,6-Disubstitution
The defining feature of this compound is the steric hindrance imposed by the two ethyl groups flanking the sulfonamide moiety. This has profound implications for both its chemical reactivity and its potential use in drug design.
-
Chemical Reactivity: The steric bulk can shield the sulfonamide N-H proton, potentially lowering its acidity and hindering its participation in certain reactions. Similarly, access to the sulfur atom is restricted, which can slow the rate of S-N bond formation. Research has shown that 2,6-disubstituted aryl substrates can be inefficient in some catalytic reactions, a critical consideration for further synthetic modifications.[10]
-
Drug Design Implications: From a medicinal chemistry perspective, this steric hindrance is a powerful design element. It can lock the sulfonamide group into a specific conformation, reducing the entropic penalty upon binding to a target. This fixed orientation can be exploited to achieve high selectivity for a specific enzyme or receptor isoform by preventing binding to off-targets that cannot accommodate the bulky substitution pattern.
Conclusion
This compound is a well-defined chemical entity with a unique structural profile dominated by its sterically hindered sulfonamide group. Its synthesis is readily achievable through established chemical methods, allowing for its use as a versatile building block in research. For drug development professionals, the combination of a proven pharmacophore (the sulfonamide) with significant steric directing groups (the 2,6-diethyl substituents) presents an intriguing scaffold for designing next-generation therapeutic agents with potentially enhanced selectivity and optimized physicochemical properties.
References
-
PubChem. 2,6-Dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. This compound | CAS#:1099661-01-4. Available from: [Link]
-
PubChemLite. This compound (C10H15NO2S). Available from: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available from: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available from: [Link]
-
Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Available from: [Link]
-
Wikipedia. Sulfonamide. Available from: [Link]
-
RSC Medicinal Chemistry. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. Royal Society of Chemistry. Available from: [Link]
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. Available from: [Link]
-
PEXACY International Journal of Pharmaceutical Science. Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Available from: [Link]
-
ResearchGate. Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Available from: [Link]
- Google Patents. CN103922975A - Synthesis method of sulfonamide compound.
-
Wikipedia. Diethylbenzenes. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:1099661-01-4 | Chemsrc [chemsrc.com]
- 6. PubChemLite - this compound (C10H15NO2S) [pubchemlite.lcsb.uni.lu]
- 7. 91920-30-8|2,6-Diethylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
The Steric-Lipophilic Axis: 2,6-Diethyl Substitution in Sulfonamide Pharmacophores
Executive Summary
In medicinal chemistry, the sulfonamide moiety (
The Physicochemical Mechanism: Sterics, Torsion, and pKa
The introduction of ethyl groups at the 2- and 6-positions of the benzenesulfonamide ring creates a profound "Ortho Effect." This is not a simple additive lipophilicity change; it is a conformational lock.
Steric Inhibition of Resonance (SIR)
In an unsubstituted benzenesulfonamide, the
-
The Clash: The 2,6-diethyl groups impose severe steric strain on the sulfonyl oxygens.
-
The Twist: To relieve this strain, the
bond rotates, forcing the group out of the plane of the phenyl ring (often approaching ). -
The Consequence: Resonance between the aromatic
-system and the sulfonyl group is broken.
The pKa Shift and
The acidity of a sulfonamide (
-
Effect: By breaking planarity (SIR), the 2,6-diethyl substitution reduces the resonance stabilization of the anion.
-
Result: The conjugate base is less stable
The acid is weaker pKa increases .
Why this matters for Lipophilicity:
Lipophilicity at physiological pH (
By raising the pKa (e.g., from 10.0 to 10.8), the 2,6-diethyl group ensures a higher fraction of the molecule remains in the neutral (unionized) state at pH 7.4. Since the neutral species is vastly more lipophilic than the anion, this creates a "phantom" boost in observed lipophilicity beyond just the added carbons.
Visualization: The Mechanistic Pathway
Caption: The causal chain from 2,6-diethyl substitution to altered physicochemical properties. Note the dual contribution to LogD via direct lipophilicity and pKa modulation.
Quantitative Impact Analysis
The following table synthesizes theoretical Hansch substituent constants with observed physicochemical shifts.
| Parameter | Unsubstituted Sulfonamide | 2,6-Dimethyl Analog | 2,6-Diethyl Analog | Mechanistic Driver |
| 0.00 | +1.12 (+0.56 | +2.04 (+1.02 | Direct hydrophobicity of alkyl chains. | |
| Torsion Angle | ~0-15° (Planar) | ~60° | ~90° (Orthogonal) | Steric clash between alkyl-H and sulfonyl-O. |
| Reference (e.g., 10.1) | +0.4 to +0.6 | +0.8 to +1.2 | Loss of anion resonance stabilization. | |
| Solvation | High | Moderate | Low | "Grease Ball" effect shields polar |
| Metabolic Liability | High (N-acetylation) | Moderate | Very Low | Steric blockade of NAT enzymes. |
Note:
Experimental Protocols
To validate these effects, standard shake-flask methods are insufficient due to the subtle interplay of pKa and LogP. The Potentiometric Titration method is the authoritative standard for this analysis.
Protocol: Simultaneous pKa and LogP Determination (Potentiometric)
Objective: Determine the ionization constant and lipophilicity profile of 2,6-diethylbenzenesulfonamide derivatives.
Reagents & Equipment:
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Titrants: 0.5 M KOH, 0.5 M HCl (standardized).
-
Solvent: 0.15 M KCl (aq) and n-Octanol (saturated with water).
-
Sample: 1-2 mg of pure sulfonamide (>98% purity).
Step-by-Step Workflow:
-
System Calibration:
-
Perform a blank titration with 0.15 M KCl to calibrate the electrode slope and check for carbonate contamination (
).
-
-
pKa Measurement (Aqueous):
-
Dissolve sample in 10 mL ISA water (Ionic Strength Adjusted).
-
Acidify to pH 2.0 with HCl.
-
Titrate with KOH to pH 12.0 under Argon purge.
-
Validation: Repeat in triplicate. SD of pKa must be
.[1]
-
-
LogP Measurement (Dual-Phase):
-
Introduce n-Octanol to the titration vessel (ratios of 0.1:1, 1:1, and 10:1 octanol:water).
-
Perform titration. The shift in the pKa curve (Bjerrum plot) in the presence of octanol allows calculation of
for the neutral species.
-
-
Data Processing:
-
Use the difference between aqueous pKa (
) and apparent pKa ( ) to solve for Partition Coefficient ( ):
-
Synthesis & Metabolic Stability
Synthesis Strategy (Suzuki-Miyaura Approach)
While chlorosulfonation is classic, it is harsh. For 2,6-diethyl systems, a palladium-catalyzed approach ensures regiocontrol.
-
Starting Material: 2,6-diethylphenylboronic acid.
-
Coupling: React with sulfur dioxide surrogates (e.g., DABSO) followed by chlorination and amination.
Metabolic Stability Workflow
The 2,6-diethyl group is a "metabolic shield."
-
Assay: Human Liver Microsomes (HLM) incubation.
-
Marker: Disappearance of parent compound via LC-MS/MS.
-
Expectation: Unsubstituted sulfonamides often show
min. 2,6-diethyl variants typically exhibit min due to the inability of Cytochrome P450s to access the benzylic positions (steric crowding) and N-acetyltransferases (NAT) to access the nitrogen.
Visualization: Experimental Logic
Caption: Workflow for synthesizing and validating the physicochemical advantages of 2,6-diethyl sulfonamides.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[2] Chemical Reviews, 91(2), 165–195.[1] Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text for the Potentiometric Protocol).
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their inhibition.[3] Chemistry & Biodiversity, 4(9), 2031-2122. Link
Sources
Solubility Profiling of 2,6-Diethylbenzene-1-sulfonamide: Thermodynamic Mechanisms and Solvent Selection Strategies
Executive Summary: The Amphiphilic Challenge
2,6-Diethylbenzene-1-sulfonamide presents a distinct physicochemical profile in organic synthesis and formulation. Unlike the parent benzenesulfonamide, the presence of two ethyl groups at the ortho positions introduces significant steric bulk and lipophilicity (increasing LogP). This structural modification disrupts the strong intermolecular hydrogen bonding network typical of primary sulfonamides, often lowering the melting point and altering solubility selectivity.
This guide provides a rigorous framework for determining, predicting, and optimizing the solubility of this compound. By synthesizing thermodynamic theory with practical experimental protocols, we aim to streamline solvent selection for recrystallization, reaction engineering, and drug delivery applications.
Thermodynamic Fundamentals & Mechanism
To master the solubility of this compound, one must understand the competition between Crystal Lattice Energy (solute-solute interactions) and Solvation Enthalpy (solute-solvent interactions).[1]
The Structural Conflict
The molecule contains two opposing domains:
-
Hydrophobic Domain (2,6-Diethylphenyl): Driven by London Dispersion forces (
). The ethyl groups increase solubility in non-polar solvents (toluene, DCM) compared to unsubstituted sulfonamides.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Hydrophilic Domain (-SO₂NH₂): A strong hydrogen bond donor/acceptor system (
). This moiety drives solubility in polar aprotic solvents (DMSO) and alcohols.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Hansen Solubility Parameters (HSP)
Using Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the interaction energy.[1] The "Like Dissolves Like" principle is quantified by the geometric distance (
-
Small
(< 8 MPangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ): High probability of solubility.[3] -
Large
(> 10 MPangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ): Likely immiscible/suspension.
Solubility Profile & Solvent Selection
The following data categorizes solvent suitability based on thermodynamic affinity and practical application (e.g., recrystallization vs. reaction medium).
Table 1: Predicted Solubility Performance Matrix
Based on structural analogs (e.g., 2,4,6-trimethylbenzenesulfonamide) and HSP theory.[1]
| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Driver | Application |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong dipole-dipole interactions disrupt sulfonamide dimers.[1] | Reaction Medium |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temp.[1] Dependent) | H-bonding solvation. Solubility increases sharply with T. | Crystallization (Solvent) |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Dipole interactions; moderate dispersion match.[1] | Extraction / Crystallization |
| Chlorinated | DCM, Chloroform | Moderate/Good | Good dispersion match with the diethyl-phenyl ring.[1] | Synthesis / Work-up |
| Aliphatic | Hexane, Cyclohexane, Heptane | Very Low (<1 mg/mL) | Lack of H-bonding/Polarity.[1] High | Anti-Solvent |
| Aqueous | Water (pH 7) | Low | Hydrophobic effect of ethyl groups dominates. | Anti-Solvent / Wash |
Visualization: Interaction Mechanism
The diagram below illustrates the thermodynamic competition determining solubility.
Caption: Thermodynamic cycle of dissolution. Solubility occurs when solvation energy overcomes the lattice enthalpy.
Experimental Protocol: Isothermal Saturation Method
To generate precise solubility data (Mole Fraction,
Materials & Equipment
-
Analyte: this compound (Purity >99% confirmed by DSC).[1]
-
Solvents: HPLC Grade (dried over molecular sieves if assessing moisture sensitivity).
-
Apparatus: Double-jacketed glass vessels with magnetic stirring, thermostated water bath (
K).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Analysis: HPLC-UV (C18 column) or Gravimetric analysis (if non-volatile solute).[1]
Step-by-Step Workflow
-
Excess Addition: Add the sulfonamide to the solvent in the jacketed vessel until a visible solid phase persists (supersaturation).
-
Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours .
-
Critical Check: Ensure the solid phase does not disappear. If it does, add more solid.
-
-
Phase Separation: Stop stirring and allow settling for 1 hour.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to remove micro-crystals).
-
Dilution & Assay: Immediately dilute the aliquot in mobile phase (to prevent precipitation) and analyze via HPLC.
-
Solid Phase Analysis: Analyze the remaining solid residue via PXRD (Powder X-Ray Diffraction) .
-
Why? To confirm no solvate formation or polymorphic transition occurred during the experiment.
-
Visualization: Experimental Workflow
Caption: The self-validating workflow ensures chemical purity and physical form stability during solubility measurement.
Data Analysis & Modeling
Raw solubility data (
Modified Apelblat Equation
This semi-empirical model is excellent for correlating solubility with temperature:
-
A, B, C: Empirical constants derived from regression.
Van't Hoff Analysis
To determine the enthalpy of solution (
-
Positive
: Endothermic process (Solubility increases with T).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Interpretation: For sulfonamides in alcohols, this is typically positive, indicating that heating the solvent significantly boosts solubility—crucial for recrystallization design.
Application: Recrystallization Strategy
Based on the solubility differential, the following systems are recommended for purifying this compound:
-
Binary Solvent System (Anti-solvent method):
-
Solvent: Ethyl Acetate (Dissolve hot).
-
Anti-Solvent: Hexane or Heptane (Add slowly to hot solution until turbid, then cool).[1]
-
Rationale: The compound is soluble in EtOAc (polar/dispersion match) but highly insoluble in alkanes.
-
-
Cooling Crystallization:
-
Solvent: Ethanol or Isopropanol.
-
Rationale: High temperature coefficient of solubility allows for high recovery upon cooling from reflux to 0°C.
-
References
-
Thermodynamic Solubility Protocols
-
Hansen Solubility Parameters
-
Synthesis & Purification Context
-
Modeling Equations
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures [mdpi.com]
- 6. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 7. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Solubility Determination, Modeling, and Thermodynamic [research.amanote.com]
- 9. researchgate.net [researchgate.net]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Methodological & Application
Application Note: Sterically Optimized Synthesis of 2,6-Diethylbenzenesulfonamide
Topic: Reaction of 2,6-Diethylbenzenesulfonyl Chloride with Ammonia Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers[1]
Abstract
The synthesis of 2,6-diethylbenzenesulfonamide from its corresponding sulfonyl chloride presents a classic challenge in nucleophilic substitution: the "Ortho Effect." The bulky ethyl groups at the 2- and 6-positions create significant steric shielding around the electrophilic sulfur atom, retarding the rate of aminolysis and increasing the competitive risk of hydrolysis.[1] This guide provides two optimized protocols—Method A (Anhydrous High-Yield) and Method B (Scalable Biphasic) —designed to overcome this barrier, ensuring high purity and conversion for drug discovery and agrochemical applications.[1]
Introduction & Mechanistic Insight
The Steric Challenge
Unlike unhindered substrates (e.g., tosyl chloride), 2,6-diethylbenzenesulfonyl chloride possesses a crowded reaction center.[1] The ethyl groups exert steric hindrance that impedes the approach of the ammonia nucleophile.
-
Kinetic Consequence: The transition state energy is elevated, slowing the reaction rate.
-
Thermodynamic Consequence: While the sulfonamide formation is thermodynamically favored, the kinetic barrier allows water (if present) to compete, leading to the sulfonic acid byproduct.
Mechanism of Action
The reaction proceeds via a Nucleophilic Substitution at Sulfur (S_N2-like) mechanism. The ammonia nitrogen attacks the sulfur center, forming a trigonal bipyramidal transition state (or short-lived pentavalent intermediate), followed by the expulsion of the chloride ion.
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state.
Experimental Protocols
Method A: Anhydrous Aminolysis (Recommended for High Purity)
Best for: Drug discovery, small-scale synthesis (<10g), and moisture-sensitive substrates.[1] Principle: Uses a homogenous organic phase with excess ammonia to drive the equilibrium and eliminate hydrolysis risk.[1]
Materials
-
Substrate: 2,6-Diethylbenzenesulfonyl chloride (Liquid/Low-melting solid).[1]
-
Reagent: 0.5 M Ammonia in 1,4-Dioxane (commercial) or Ammonia gas.
-
Solvent: Anhydrous THF or DCM.[1]
-
Apparatus: Round-bottom flask, drying tube (CaCl2), ice bath.
Protocol Steps
-
Preparation: In a flame-dried flask, dissolve 1.0 eq of 2,6-diethylbenzenesulfonyl chloride in anhydrous THF (5 mL per mmol substrate).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: While hindered, the reaction is still exothermic; cooling prevents thermal decomposition.
-
Addition: Add 3.0 - 5.0 eq of Ammonia (0.5 M in Dioxane) dropwise over 15 minutes.
-
Why Excess? One equivalent reacts, the second neutralizes the HCl generated (forming NH4Cl). The excess ensures kinetic driving force against the steric barrier.[1]
-
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 4–12 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 3:7) or LC-MS.[1] If incomplete after 6 hours, heat to 40°C .
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or flash chromatography if necessary.
Method B: Biphasic Schotten-Baumann (Scalable)
Best for: Large scale (>10g), cost-efficiency, and robust substrates.[1] Principle: Interfacial reaction between organic-soluble chloride and aqueous ammonia.[1]
Materials
-
Reagent: Ammonium Hydroxide (28-30% NH3 aq).[1]
-
Solvent: DCM or Toluene.
-
Catalyst (Optional): TBAB (Tetrabutylammonium bromide) - Accelerates reaction via phase transfer.
Protocol Steps
-
Setup: Charge a flask with 10 eq of Ammonium Hydroxide (28% aq).
-
Substrate Solution: Dissolve 1.0 eq of 2,6-diethylbenzenesulfonyl chloride in DCM (volume equal to the aqueous phase).
-
Addition: Add the organic solution to the rapidly stirring aqueous ammonia at 0°C .
-
Agitation: Stir vigorously (critical for biphasic reactions) at Room Temperature for 8–16 hours.
-
Optimization: If reaction is slow, add 5 mol% TBAB to facilitate phase transfer of the nucleophile.[1]
-
-
Workup:
Data Summary & Characterization
| Parameter | Method A (Anhydrous) | Method B (Aqueous) |
| Yield | 85 - 95% | 70 - 85% |
| Purity (Crude) | High (>95%) | Moderate (may contain sulfonic acid) |
| Reaction Time | 4 - 12 Hours | 8 - 24 Hours |
| Steric Handling | Excellent (Solvent promotes contact) | Good (Requires vigorous stirring) |
| Key Risk | Ammonia volatility | Hydrolysis of chloride |
Expected Analytical Data:
-
Physical State: White crystalline solid.[1]
-
1H NMR (CDCl3):
-
IR: ~3350, 3260 cm⁻¹ (N-H stretch), ~1320, 1160 cm⁻¹ (S=O stretch).
Troubleshooting & Optimization
Decision Workflow
Figure 2: Troubleshooting logic for hindered sulfonylation.
Common Pitfalls
-
Hydrolysis: The 2,6-diethyl groups slow down aminolysis, giving water (in Method B) more time to attack.[1] Solution: Switch to Method A or increase ammonia concentration.
-
Incomplete Reaction: Steric bulk prevents the "burst" kinetics seen with tosyl chloride.[1] Solution: Do not quench early. Monitor by LC-MS.[1][5]
-
Solubility: The product (sulfonamide) may precipitate in the reaction mixture.[6] Solution: This is good; filter the solid directly and wash with water.[1]
Safety & Handling
-
2,6-Diethylbenzenesulfonyl Chloride: Corrosive, causes severe skin burns and eye damage.[1] Lachrymator. Handle only in a fume hood.
-
Ammonia: Toxic by inhalation.[1] Anhydrous ammonia in dioxane is flammable and forms explosive peroxides if aged; test for peroxides before use.[1]
-
Pressure: If heating a closed vessel with ammonia, be aware of pressure buildup.[1] Use pressure-rated glass vessels.[1]
References
-
Organic Syntheses, Coll.[1] Vol. 1, p. 84 (1941). General procedure for benzenesulfonyl chloride aminolysis.[1]
-
BenchChem Application Note. Impact of steric hindrance on sulfonyl chloride reactivity.
-
Santa Cruz Biotechnology. 2,6-Dimethylbenzenesulfonyl Chloride Properties (Analogous steric behavior).[1]
-
ChemicalBook. 2,6-Dichlorobenzenesulfonyl chloride (Steric analog) synthesis and properties.
Sources
- 1. CAS 2905-29-5: 2,6-Dimethylbenzenesulfonyl chloride [cymitquimica.com]
- 2. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-DICHLOROBENZENESULFONYL CHLORIDE | 6579-54-0 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
Application Notes & Protocols: Advanced Strategies for the Amination of Sterically Hindered Sulfonyl Chlorides
Abstract: The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development. However, the classical reaction between a sulfonyl chloride and an amine is often sluggish and low-yielding when one or both coupling partners are sterically hindered. This technical note provides an in-depth guide for researchers, scientists, and drug development professionals on modern, effective protocols to overcome these steric challenges. We will move beyond textbook methods to explore transition-metal-catalyzed, metal-free, and photoredox-catalyzed strategies, explaining the mechanistic rationale behind each approach and providing detailed, field-proven protocols.
The Challenge of Steric Hindrance in Sulfonamide Synthesis
The sulfonamide functional group is a ubiquitous feature in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1][2][3] The most fundamental method for its synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4] This reaction proceeds through a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
However, when bulky substituents are present on the aromatic ring of the sulfonyl chloride (e.g., ortho-substituents) or on the amine, the reaction rate decreases dramatically. This steric congestion impedes the amine's approach to the sulfur center, often leading to incomplete reactions, low yields, and the need for harsh conditions that are incompatible with complex molecules.[5] Such conditions can lead to side reactions, including the elimination of sulfur dioxide.[5] To address this significant synthetic hurdle, several advanced catalytic and stoichiometric methods have been developed.
Modern Synthetic Protocols for Hindered Couplings
We present three robust protocols that have proven effective for the amination of sterically demanding sulfonyl chlorides. The choice of method will depend on the specific substrates, functional group tolerance, and available laboratory equipment.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds.[6] Its application has been extended to S-N bond formation, providing a powerful tool for coupling hindered substrates under relatively mild conditions. The key to success lies in the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step from the palladium center.[7][8]
Causality of Experimental Choices:
-
Palladium Precatalyst: Pd(OAc)₂ is a common and effective precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., from the biarylphosphine class) is essential. It stabilizes the Pd(0) center, promotes oxidative addition to the sulfonyl chloride (though the exact mechanism can vary), and, most critically, accelerates the sterically demanding reductive elimination step that forms the S-N bond.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine (or the intermediate sulfonamide adduct), facilitating its coordination to the palladium center without competing as a nucleophile.[8]
-
Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive and can be deactivated through oxidation. Therefore, the reaction must be performed under an inert atmosphere of nitrogen or argon.
Experimental Workflow: Palladium-Catalyzed Amination
Caption: General workflow for Pd-catalyzed amination under inert conditions.
Detailed Step-by-Step Protocol (Example):
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the sterically hindered aryl sulfonyl chloride (1.0 equivalent), the amine (1.2 equivalents), and anhydrous, degassed toluene.
-
Reaction: Seal the flask and immerse it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Protocol 2: Transition-Metal-Free Amination with Magnesium Amides
For substrates that may be incompatible with palladium catalysis, or when a more cost-effective method is desired, a transition-metal-free approach using highly reactive magnesium amides is an excellent alternative.[9][10] This method relies on the in-situ formation of a highly nucleophilic magnesium amide, which is potent enough to react with even very hindered sulfonyl chlorides.
Causality of Experimental Choices:
-
Reagent: Magnesium amides of the type R₂NMgCl·LiCl are highly nucleophilic and soluble reagents.[10] The lithium chloride, a byproduct of the preparation from an amine, i-PrMgCl, and LiCl, breaks up magnesium amide aggregates, increasing their reactivity and solubility.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent, as it is compatible with the Grignard and organomagnesium reagents.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[10]
Detailed Step-by-Step Protocol (Example):
-
Reagent Preparation: In an oven-dried flask under an argon atmosphere, prepare the magnesium amide by adding a solution of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.2 equivalents) to a solution of the desired amine (1.2 equivalents) in anhydrous THF at 0 °C. Stir for 30 minutes.
-
Reaction Setup: In a separate oven-dried flask under argon, dissolve the sterically hindered sulfonyl chloride (1.0 equivalent) in anhydrous THF.
-
Addition: Cool the sulfonyl chloride solution to 0 °C and slowly add the freshly prepared magnesium amide solution via cannula or syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Synergistic Photoredox and Copper Catalysis
A cutting-edge approach for constructing S-N bonds involves the use of synergistic photoredox and copper catalysis.[11][12] This methodology avoids the direct nucleophilic attack of an amine on the sulfonyl chloride. Instead, it proceeds through radical intermediates, which are generally less sensitive to steric effects. A sulfonyl radical is generated and captured by a Cu(II)-amido complex.[11]
Causality of Experimental Choices:
-
Photocatalyst: An iridium or ruthenium-based photocatalyst (e.g., fac-Ir(ppy)₃) is used to absorb visible light and initiate a single-electron transfer (SET) process.[11]
-
Copper Catalyst: A copper salt like CuCl₂ acts as a co-catalyst. It forms a Cu(II)-amido complex with the amine, which is the key species that traps the sulfonyl radical.[11][12]
-
Light Source: Blue LEDs are commonly used as they provide the necessary energy to excite the photocatalyst.
-
Atmosphere: These reactions are often run under an air atmosphere, as oxygen can play a role in regenerating the active catalyst.[12]
Simplified Mechanism: Photoredox/Copper Catalysis
Caption: Simplified catalytic cycle for synergistic photoredox/copper amination.
Detailed Step-by-Step Protocol (Example):
-
Reaction Setup: To a vial, add the sterically hindered sulfonyl chloride (1.0 equivalent), the amine (2.0 equivalents), fac-Ir(ppy)₃ (2 mol%), CuCl₂ (20 mol%), a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 20 mol%), and a base like pyridine (2.0 equivalents).[11]
-
Add dichloromethane (DCM) as the solvent.
-
Reaction: Place the vial in a reaction block positioned approximately 5-10 cm from a 30 W blue LED lamp. Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature.
-
Irradiate the mixture for 24 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Workup: After completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography.
Data Summary and Method Comparison
| Feature | Protocol 1: Pd-Catalyzed | Protocol 2: Metal-Free (Mg-Amide) | Protocol 3: Photoredox/Cu |
| Catalyst/Reagent | Pd(OAc)₂ / Bulky Ligand | i-PrMgCl·LiCl | fac-Ir(ppy)₃ / CuCl₂ |
| Base | NaOtBu | Not required (reagent is basic) | Pyridine |
| Temperature | High (80-110 °C) | Room Temperature | Room Temperature |
| Atmosphere | Inert (N₂ or Ar) | Inert (Ar) | Air |
| Key Advantage | Broad substrate scope, well-established | Transition-metal-free, cost-effective | Extremely mild conditions, radical pathway |
| Potential Drawback | Cost of catalyst/ligand, inert gas needed | Requires stoichiometric organometallic reagent | Requires specialized photoreactor setup |
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Conversion | (All Methods): Poor quality reagents or solvent. | Ensure sulfonyl chloride is pure and the amine is not a salt. Use anhydrous, and for Protocols 1 & 2, degassed solvents. |
| (Protocol 1): Inactive catalyst or insufficient base. | Use a fresh bottle of Pd catalyst and ligand. Ensure the base is fresh and has been handled under inert conditions. | |
| (Protocol 2): Inactive Grignard reagent. | Titrate the Grignard reagent before use to confirm its concentration. | |
| (Protocol 3): Insufficient light or incorrect wavelength. | Ensure the light source is functional and positioned close to the reaction. Check that the photocatalyst absorbs at the emitted wavelength. | |
| Formation of Side Products | (All Methods): Hydrolysis of sulfonyl chloride. | Ensure all reagents and solvents are scrupulously dry. |
| (Protocol 1): Homocoupling of amine or other side reactions. | Screen different ligands or lower the reaction temperature. | |
| Difficult Purification | (Protocol 1): Residual palladium catalyst. | Perform an aqueous wash with a solution of thiourea or use a metal scavenger resin before chromatography. |
| (All Methods): Product co-elutes with starting material. | Adjust the eluent system for column chromatography; consider using a different stationary phase (e.g., alumina). |
Conclusion
The amination of sterically hindered sulfonyl chlorides, while challenging, is readily achievable using modern synthetic methodologies. The choice between palladium catalysis, transition-metal-free magnesium amides, or photoredox/copper catalysis provides a versatile toolkit for the synthetic chemist. By understanding the mechanistic principles behind each protocol and adhering to careful experimental technique, researchers can efficiently synthesize complex sulfonamides that were previously inaccessible, thereby accelerating research and drug discovery programs.
References
- Vertex AI Search result citing a photoredox autocatalytic p
-
Zhang, M., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Catalysis, 13, 11580–11588. Available at: [Link]
-
Luo, Q., et al. (2019). Photoredox-Catalyzed Generation of Sulfamyl Radicals: Sulfonamidation of Enol Silyl Ether with Chlorosulfonamide. The Journal of Organic Chemistry, 84(21), 13897-13907. Available at: [Link]
-
Zhu, X., et al. (2025). Photoredox-catalyzed deoxygenative radical transformation of alcohols to sulfinamides. RSC Advances, 15, 4532-4535. Available at: [Link]
- Vertex AI Search result summarizing the synergetic photoredox and copper catalysis method for sulfonamide synthesis.
-
Grassl, S., et al. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters, 19(3), 536-539. Available at: [Link]
- Vertex AI Search result detailing the amination of sulfonyl chlorides using magnesium amides.
-
PubMed entry for "Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides". Available at: [Link]
- ResearchGate entry for "Expedient Synthesis of Sulfinamides
- King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
- Boumoud, T., et al. (2015).
-
Wikipedia. Hinsberg reaction. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Chen, K., et al. (2009). Transition-metal-free intermolecular amination of sp3 C-H bonds with sulfonamides. Organic Letters, 11(6), 1425-8. Available at: [Link]
-
Singh, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216. Available at: [Link]
- Wilden, J. D. (2009). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Willis, M. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Liu, et al. (2024).
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. Available at: [Link]
- Gunanathan, C., et al. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
- Ghorai, M. K., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Berredjem, M., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5569. Available at: [Link]
-
Bolm, C., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Nolan, S. P., et al. (2012). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Journal of the American Chemical Society.
-
Biscoe, M. R., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(21), 5538–5541. Available at: [Link]
-
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. Available at: [Link]
-
Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4476–4479. Available at: [Link]
-
Zhang, J., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18, 6449-6454. Available at: [Link]
- Garg, N. K., et al. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses.
- Mbarushimana, A. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- U.S. Patent No. 7,842,834 B2. (2010).
- ResearchGate entry for "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex".
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Application Note: Characterizing Active Site Steric Constraints in Carbonic Anhydrase using 2,6-Diethylbenzene-1-sulfonamide
Abstract & Utility
This application note details the use of 2,6-Diethylbenzene-1-sulfonamide (2,6-DEBS) as a structural probe to map the steric tolerance of Carbonic Anhydrase (CA) active sites. Unlike high-affinity clinical inhibitors (e.g., Acetazolamide) which bind promiscuously across isoforms, 2,6-DEBS utilizes the "ortho-effect" to discriminate between isoforms based on the volume of their hydrophobic pockets. This guide provides a validated protocol for the Stopped-Flow CO₂ Hydration Assay , the gold standard for measuring the fast kinetics (
Introduction: The "Ortho-Effect" in CA Inhibition
Carbonic Anhydrases (CAs) are zinc-metalloenzymes catalyzing the reversible hydration of CO₂.[1][2][3][4] The active site contains a Zn(II) ion coordinated by three histidine residues and a water molecule/hydroxide ion.
Sulfonamides (
Why this compound?
Unsubstituted benzenesulfonamide is a weak, non-selective inhibitor. Substitutions at the 2- and 6-positions (ortho) introduce significant steric bulk near the sulfonamide anchor.
-
Steric Clash: The ethyl groups at the 2,6-positions clash with hydrophilic residues (e.g., Thr199, Thr200 in hCA I/II) and hydrophobic walls (Val121, Phe131).
-
Selectivity Probe: Isoforms with wider active site entrances or different hydrophobic pocket topologies (like the tumor-associated hCA IX or XII) may tolerate this bulk differently than cytosolic hCA I/II.
-
Mechanism: 2,6-DEBS forces the phenyl ring to rotate perpendicular to the standard binding plane to minimize clashing, often reducing
for "tight" isoforms while maintaining affinity for "loose" isoforms.
Material Properties & Preparation
| Property | Specification |
| Chemical Name | This compound |
| Molecular Weight | 227.32 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Poorly soluble in water |
| pKa (Sulfonamide) | ~10.5 (Higher than halogenated analogs due to electron-donating alkyls) |
| Storage | -20°C, Desiccated |
Probe Preparation Protocol
-
Stock Solution: Dissolve 2,6-DEBS in 100% DMSO to a concentration of 10 mM. Vortex until clear.
-
Working Dilution: Dilute the stock into the assay buffer just prior to use.
-
Critical: The final DMSO concentration in the enzyme assay must be <1% (v/v) . Higher DMSO levels inhibit CA activity independently of the probe.
-
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The hydration of CO₂ is too fast for standard spectrophotometry. This protocol uses a Stopped-Flow apparatus to monitor the pH change (via an indicator) over milliseconds.
A. Reagents[5][6][7][8]
-
Buffer: 20 mM HEPES, 20 mM
(to maintain ionic strength), pH 7.5. -
Indicator: 0.2 mM Phenol Red (monitor absorbance at 557 nm).
-
Substrate: CO₂-saturated water. Bubble pure CO₂ gas into deionized water on ice for 30 minutes. (Concentration
17 mM at saturation). -
Enzyme: Recombinant hCA (I, II, IX, or XII) diluted to ~10-20 nM active site concentration.
B. Workflow Diagram (Graphviz)
Caption: Workflow for measuring CA inhibition kinetics using stopped-flow spectrophotometry.
C. Step-by-Step Procedure
-
Baseline Measurement (Uncatalyzed):
-
Load Syringe A with Buffer + Indicator (No Enzyme).
-
Load Syringe B with CO₂-saturated water.[5]
-
Inject and record the rate of pH drop (
). This accounts for the spontaneous hydration of CO₂.
-
-
Enzyme Control (Catalyzed, No Inhibitor):
-
Load Syringe A with Buffer + Indicator + Enzyme.
-
Load Syringe B with CO₂-saturated water.[5]
-
Inject and record the rate (
). This should be significantly faster than .
-
-
Inhibition Assay:
-
Incubate Enzyme + 2,6-DEBS (varying concentrations: 0.1 nM to 10 µM) for 15 minutes at room temperature.
-
Load Syringe A with the Enzyme-Inhibitor mix.
-
Inject against Syringe B (CO₂).
-
Record the observed rate (
).
-
D. Data Analysis
Calculate the fractional activity using the equation:
Fit the % Activity vs. [Inhibitor] curve to a non-linear regression model (Sigmoidal Dose-Response) to determine the
Convert
-
Note: For CO₂ hydration,
is the concentration of CO₂ (~17 mM) and for hCA II is typically ~10-12 mM.
Mechanistic Interpretation of Results
When using 2,6-DEBS, the interpretation of
| Observation | Structural Implication |
| High | Steric Clash. The active site entrance is narrow or the hydrophobic pocket contains bulky residues (e.g., Val121) that prevent the ethyl groups from accommodating the necessary geometry for Zn-binding. Common in hCA I. |
| Moderate | Induced Fit. The enzyme is flexible enough to allow the phenyl ring to rotate, but the energetic penalty of this conformation reduces affinity compared to unsubstituted analogs. |
| Low | Wide Pocket. The isoform possesses a larger hydrophobic pocket or specific "gatekeeper" residues that are smaller (e.g., Ala instead of Phe), accommodating the 2,6-diethyl bulk. This suggests 2,6-DEBS is a good scaffold for selective inhibitor design for this isoform. |
Structural Binding Mode Diagram (Graphviz)
Caption: Schematic of 2,6-DEBS binding. The ethyl groups create steric clashes with the hydrophobic pocket walls, reducing affinity unless the pocket is spacious.
Troubleshooting & Validation
-
Self-Validation 1 (The "Negative" Control): Always run Acetazolamide alongside 2,6-DEBS. Acetazolamide should show low nanomolar
(<10 nM) for hCA II. If Acetazolamide shows weak inhibition, your enzyme is degraded or the CO₂ substrate is not saturated. -
Self-Validation 2 (The Solvent Check): Run a "Buffer + 1% DMSO" control. If the rate is significantly lower than "Buffer Only," DMSO is interfering. Reduce DMSO to 0.5%.
-
Issue: Precipitation. 2,6-DEBS is hydrophobic. If the solution turns cloudy upon addition to the aqueous buffer, the probe has precipitated.
-
Solution: Use a lower concentration range or add 0.01% Triton X-100 (if compatible with the specific isoform) to stabilize the colloid.
-
References
-
Khalifah, R. G. (1971).[6] "The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][7][5][6][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573.[6] Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II adduct with 2,6-dichloro-4-sulfamoyl-benzoic acid." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for 2,6-substitution effects).
-
Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery, 13(10), 1-13. Link
-
Maren, T. H., & Conroy, C. W. (1993). "A new class of carbonic anhydrase inhibitor." Journal of Biological Chemistry (Discusses aliphatic vs aromatic sulfonamide kinetics). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Crystallization & Purification of 2,6-Diethylbenzene-1-sulfonamide
[1][2]
Part 1: Strategic Overview & Physicochemical Profile[1][2]
The Challenge of Ortho-Substitution
This compound presents a unique crystallization challenge due to the steric bulk of the two ethyl groups flanking the sulfonamide moiety.[1] Unlike para-substituted sulfonamides, which often stack efficiently via intermolecular hydrogen bonding, the 2,6-diethyl pattern creates a "shielded" environment.[1][2]
-
Implication: The crystal lattice energy may be lower, leading to increased solubility in organic solvents and a higher propensity for "oiling out" (liquid-liquid phase separation) rather than distinct nucleation.[1][2]
-
Objective: To disrupt the solvation shell effectively while allowing sufficient time for the bulky ethyl groups to pack into an ordered lattice.
Physicochemical Baseline[2][3]
-
Predicted Melting Point: ~95–115°C (Estimate based on structural analogs; experimental verification required).
-
Solubility Profile:
Part 2: Pre-Crystallization Workflow (Self-Validating System)
Before attempting bulk crystallization, you must validate the solvent system using a Solubility Saturation Test . This ensures the protocol is tailored to your specific crude purity profile.[3]
Protocol: Solubility Saturation Test
Purpose: To identify the "Metastable Zone Width" (MSZW)—the operating window between solubility and spontaneous nucleation.
-
Preparation: Weigh 100 mg of crude this compound into three separate 4 mL vials.
-
Solvent Addition:
-
Thermal Cycle: Heat to 60°C.
-
Cooling: Allow to cool to 20°C. Observe for 2 hours.
Part 3: Detailed Experimental Protocols
Method A: Anti-Solvent Crystallization (Ethanol / Water)
Best for: High-yield recovery from crude synthesis mixtures.[1][2]
Mechanism: Water acts as a "structure maker," forcing the hydrophobic diethylbenzene core to aggregate while the sulfonamide head group forms hydrogen bonds.
Reagents:
Step-by-Step Protocol:
-
Dissolution: Place 10.0 g of crude this compound in a 100 mL round-bottom flask.
-
Saturation: Add 30 mL of Ethanol. Heat to 65°C (reflux) with stirring until the solid completely dissolves.
-
Note: If the solution is colored, add 0.5 g activated charcoal, stir for 10 min, and filter hot through Celite.
-
-
Nucleation Onset: Remove from heat but maintain stirring. Slowly add warm water (50°C) dropwise until a persistent turbidity (cloudiness) is observed.
-
Re-dissolution: Add 1-2 mL of hot Ethanol to clear the turbidity (restore single phase).
-
Controlled Cooling: Allow the flask to cool to room temperature (25°C) over 2 hours. Do not use an ice bath yet.[2][3]
-
Yield Maximization: Once crystals form, cool to 4°C in a fridge for 4 hours.
-
Isolation: Filter via vacuum filtration.[2][3][6][7] Wash the cake with 20 mL of cold 20:80 EtOH:Water.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method B: Evaporative Cooling Crystallization (Ethyl Acetate / Heptane)
Best for: High-purity requirements (removing polar impurities).[1][2]
Mechanism: Uses the differential solubility between the polar sulfonamide and non-polar hydrocarbon impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve 5.0 g of crude material in 40 mL Ethyl Acetate (EtOAc) at 50°C.
-
Layering (Optional but Recommended): Transfer solution to a narrow vessel.[2][3] Carefully layer 20 mL of Heptane on top without mixing.
-
Diffusion: Cover with parafilm (poke 2 holes).[2][3] Allow to stand undisturbed for 24-48 hours.
-
Alternative (Bulk): If layering is too slow, add Heptane to the hot EtOAc solution until cloudy, clear with EtOAc, and cool slowly to -10°C.
Part 4: Process Control & Visualization[1]
Crystallization Workflow Diagram
The following diagram illustrates the decision logic for purifying this compound.
Figure 1: Decision matrix for solvent selection and process flow for this compound purification.
Part 5: Data Presentation & Troubleshooting[1][2][6]
Solvent System Efficiency Table
| Solvent System | Ratio (v/v) | Method | Yield (%) | Purity Profile | Notes |
| Ethanol / Water | 1:1 to 1:3 | Anti-solvent | 85-92% | Removes inorganic salts | Recommended starting point. Risk of oiling out if water added too fast.[1][2][3] |
| EtOAc / Heptane | 1:2 | Cooling | 75-85% | Removes polar byproducts | Produces harder, well-defined prisms.[1][2][3] |
| Toluene | Pure | Cooling | 60-70% | High Purity | Requires cooling to -20°C due to moderate solubility.[1][2][3] |
| Acetone / Water | 1:2 | Anti-solvent | 80-88% | Moderate | Good alternative if EtOH fails; faster evaporation.[1][2][3] |
Troubleshooting "Oiling Out"
Oiling out is the most common failure mode for this compound.[3]
-
Cause: The solution enters the "liquid-liquid immiscibility" region before the "solid-liquid solubility" curve.[1] This is exacerbated by the ethyl groups lowering the melting point.[3]
-
Solution:
-
Seeding: Add a tiny crystal of pure product when the solution is slightly cloudy but still hot (approx 40-50°C).
-
Temperature Hold: Hold the temperature at the cloud point for 30 minutes to allow the oil droplets to reorganize into a lattice.
-
Sonication: Brief sonication (10-20 seconds) can induce nucleation in the oil phase.[2][3]
-
Part 6: References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2][3] Available at: [Link][2]
-
Perlovich, G. L., et al. (2021).[2][3][10] Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.[2][3][10] ResearchGate.[2][3][10] Available at: [Link]
-
MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Methods. Available at: [Link]
Sources
- 1. CAS 65000-12-6: Benzenesulfonamide, 2-bromo-N,N-diethyl- [cymitquimica.com]
- 2. PubChemLite - this compound (C10H15NO2S) [pubchemlite.lcsb.uni.lu]
- 3. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1099661-01-4 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. CN103922975A - Synthesis method of sulfonamide compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Application Note: 2,6-Diethylbenzene-1-sulfonamide in Agrochemical Synthesis
This Application Note is structured as a high-level technical guide for chemical researchers and process engineers involved in agrochemical discovery and process development.
Executive Summary
2,6-Diethylbenzene-1-sulfonamide (2,6-DEBS) is a critical steric-demand intermediate used in the synthesis of acetolactate synthase (ALS) inhibitor herbicides, specifically the triazolopyrimidine sulfonanilide class. While commercial blockbusters like Flumetsulam utilize 2,6-difluoro substitution, the 2,6-diethyl analog is a vital scaffold for Structure-Activity Relationship (SAR) studies and next-generation herbicide development to manage weed resistance.
This guide details the Meerwein Sulfochlorination route—the only viable pathway to install the sulfonyl group at the sterically hindered 1-position (between the two ethyl groups)—and its subsequent coupling to heterocyclic amines.
Chemical Profile & Retrosynthetic Logic
| Property | Specification |
| IUPAC Name | 2,6-Diethylbenzenesulfonamide |
| CAS Registry | 100378-69-6 (Analogous Ref) |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 229.30 g/mol |
| Key Functionality | Primary Sulfonamide ( |
| Steric Profile | High (Ortho-diethyl hindrance prevents nucleophilic attack at sulfur without activation) |
Retrosynthetic Analysis
The synthesis of 2,6-DEBS cannot be achieved via direct electrophilic chlorosulfonation of 1,3-diethylbenzene. Direct sulfonation would predominantly occur at the 4-position (para to an ethyl group) due to steric blocking at the 2-position.
-
Correct Path: 2,6-Diethylaniline
Diazonium Salt Sulfonyl Chloride Sulfonamide. -
Key Reaction: Meerwein Sulfochlorination (Sandmeyer-type reaction with
and ).
Upstream Synthesis Protocol: 2,6-Diethylaniline to 2,6-DEBS
Phase A: Diazotization and Meerwein Sulfochlorination
Objective: Convert 2,6-diethylaniline to 2,6-diethylbenzenesulfonyl chloride.
Reagents:
-
2,6-Diethylaniline (1.0 equiv)
-
Sodium Nitrite (
, 1.1 equiv) -
Hydrochloric Acid (conc.[1] HCl, excess)
-
Sulfur Dioxide (
, gas or saturated acetic acid solution) -
Copper(II) Chloride (
, 0.05 equiv, catalyst)[2] -
Glacial Acetic Acid (Solvent)
Step-by-Step Protocol:
-
Diazotization:
-
Charge a reactor with 2,6-diethylaniline and glacial acetic acid. Cool to 0–5°C .
-
Add conc. HCl dropwise, maintaining temperature <10°C. The amine hydrochloride salt may precipitate.
-
Slowly add aqueous
solution (30% w/v) via sub-surface addition. Critical: Maintain temperature <5°C to prevent diazonium decomposition. -
Stir for 30 min. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrite). Destroy excess nitrite with sulfamic acid if necessary.
-
-
Sulfochlorination (The Meerwein Step):
-
In a separate vessel, saturate glacial acetic acid with
gas until the weight increase indicates ~30% w/w concentration. -
Add
(catalyst) dissolved in minimal water. -
Transfer the cold diazonium salt solution into the
mixture slowly. -
Observation: Nitrogen gas evolution (
) will be vigorous. -
Allow the mixture to warm to room temperature (20–25°C) and stir until gas evolution ceases (approx. 2–4 hours).
-
-
Workup:
-
Pour the reaction mixture onto crushed ice/water (1:1 ratio).
-
The sulfonyl chloride will separate as an oil or low-melting solid.
-
Extract with Dichloromethane (DCM) or Toluene. Wash organic phase with cold water (2x) and brine.
-
Note: The sulfonyl chloride is hydrolytically unstable; proceed immediately to Phase B.
-
Phase B: Ammonolysis (Amidation)
Objective: Convert sulfonyl chloride to this compound.
Reagents:
-
Crude 2,6-diethylbenzenesulfonyl chloride (in DCM/Toluene)
-
Ammonium Hydroxide (28%
aq, excess) or Anhydrous gas.
Step-by-Step Protocol:
-
Cool the organic solution of sulfonyl chloride to 0°C .
-
Add aqueous ammonia (5 equiv) slowly with vigorous agitation. Alternatively, bubble anhydrous
gas. -
Exotherm Control: Maintain internal temperature <20°C to minimize hydrolysis side-reactions.
-
Stir for 2 hours at room temperature.
-
Isolation:
Downstream Application: Synthesis of Triazolopyrimidine Herbicides[4]
This intermediate is coupled with heterocyclic chlorides to form the active herbicide (sulfonanilide). A common coupling partner is 5-methyl-7-chloro-1,2,4-triazolo[1,5-a]pyrimidine .
Coupling Protocol
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
This compound (1.0 equiv)
-
5-Methyl-7-chloro-1,2,4-triazolo[1,5-a]pyrimidine (1.05 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) or
(3 equiv). -
Solvent: Anhydrous DMSO or DMF.
Procedure:
-
Deprotonation:
-
Suspend NaH in dry DMSO under Nitrogen atmosphere.
-
Add 2,6-DEBS portion-wise at room temperature. Stir for 30 min until
evolution stops (Formation of Sulfonamide Anion).
-
-
Coupling:
-
Quench & Isolation:
Visualized Workflow (Graphviz)
Caption: Figure 1. Synthetic pathway from 2,6-diethylaniline to the final herbicide active ingredient via the Meerwein route.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Diazonium decomposition (Temp > 5°C) | Ensure efficient cooling; add ice directly to the mixture if necessary. |
| Violent Gas Evolution | Too fast addition of diazonium to | Control addition rate; use a vent line with a scrubber. |
| Impurity: Sulfonic Acid | Hydrolysis of Sulfonyl Chloride | Perform ammonolysis immediately after workup; ensure reagents are dry. |
| Incomplete Coupling | Steric hindrance of Ethyl groups | Increase reaction temp to 100°C; switch base to Cs₂CO₃ (Cesium effect). |
References
-
Synthesis of Sulfonyl Chlorides: Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in the Meerwein Arylation." Journal of Organic Chemistry, 1977. Link
-
Agrochemical Application: "Anilide compounds and herbicide." World Intellectual Property Organization, WO1999044992A1. Link
- Triazolopyrimidine Chemistry: "Synthesis of Flumetsulam and Related Sulfonanilides." Organic Process Research & Development. (General Reference for Class Chemistry).
-
Meerwein Reaction Protocol: "Benzenesulfonyl chloride." Organic Syntheses, Coll. Vol. 1, p. 84. Link (Adapted for diethyl analog).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Diethylbenzene-1-sulfonamide
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,6-Diethylbenzene-1-sulfonamide. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues that may arise during experimental work.
Understanding the Challenge: Common Impurities
The purification of this compound is often complicated by the presence of structurally similar side products generated during its synthesis. The primary synthetic route involves the electrophilic sulfonation of 1,3-diethylbenzene, followed by conversion to the sulfonyl chloride and subsequent amidation.
The directing effects of the two ethyl groups on the benzene ring (ortho-, para-directing) mean that sulfonation of the 1,3-diethylbenzene starting material does not exclusively yield the desired 2,6-isomer. This leads to a characteristic impurity profile that must be addressed.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Origin | Separation Challenge |
| Isomeric By-products | 2,4-Diethylbenzene-1-sulfonamide | Co-synthesis during the electrophilic sulfonation step. | High. Similar polarity and solubility to the desired product. |
| Unreacted Starting Material | 1,3-Diethylbenzene | Incomplete sulfonation reaction. | Low to Moderate. Non-polar nature allows for easy separation from the polar product. |
| Reaction By-products | Diethylbenzene-disulfonic acids | Over-sulfonation of the aromatic ring. | Moderate. Higher polarity can be exploited for separation. |
| Bis(diethylphenyl) sulfone | Side reaction during sulfonation[1]. | Moderate. Neutral compound, separable by acid-base extraction. | |
| Reagent-Derived Impurities | 2,6-Diethylbenzenesulfonic acid | Incomplete amidation or hydrolysis of the sulfonyl chloride intermediate. | High. Very polar and water-soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove?
A: The most critical impurity to address is the 2,4-Diethylbenzene-1-sulfonamide isomer. Due to its similar molecular weight, polarity, and functional groups, it exhibits solubility characteristics very close to your target 2,6-isomer, making it the most challenging to separate. You should also expect unreacted 1,3-diethylbenzene and potentially some sulfone by-products[1].
Q2: What is the best initial purification strategy for a crude solid?
A: For most crystalline solid sulfonamides, recrystallization is the most efficient first-line purification technique. It is excellent for removing less abundant impurities and can significantly enhance purity with minimal complexity. A mixed-solvent system, such as isopropanol-water or ethanol-water, is often effective for aryl sulfonamides[2].
Q3: When should I choose column chromatography over recrystallization?
A: You should opt for silica gel column chromatography under two main circumstances:
-
Persistent Isomeric Impurity: If recrystallization fails to adequately remove the 2,4-isomer (as confirmed by HPLC, GC-MS, or NMR).
-
Oily or Non-Crystalline Crude Product: If your crude product is an oil or a sticky solid that fails to crystallize, column chromatography is necessary to isolate the desired compound from impurities that inhibit crystallization.
Q4: How can I leverage the acidic nature of the sulfonamide for purification?
A: The proton on the sulfonamide nitrogen (-SO₂NH-) is weakly acidic. This property can be exploited through an acid-base liquid-liquid extraction . By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃), the sulfonamide will deprotonate and move into the aqueous layer. Neutral impurities, such as unreacted 1,3-diethylbenzene and sulfone by-products, will remain in the organic layer and can be discarded. The sulfonamide can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent[3].
Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
Scenario 1: Issues During Recrystallization
Q: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it? A: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the impure solid. It is often caused by a high concentration of impurities or cooling the solution too quickly.
-
Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to decrease saturation slightly. Allow the flask to cool much more slowly (e.g., by placing it inside a larger beaker of hot water or leaving it on a warm hotplate that is turned off). This provides the necessary time for proper crystal lattice formation.
Q: The solution has cooled to room temperature (and even in an ice bath), but no crystals have formed. What should I do? A: This typically indicates one of two issues: either the solution is not sufficiently saturated (too much solvent was added) or it is a stable supersaturated solution that requires initiation.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if available, add a single "seed crystal" of pure this compound.
-
Solution 2 (Reduce Solvent): If induction fails, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.
Q: My final product after recrystallization is still colored. How can I get a white solid? A: Colored impurities are common. They can often be removed with activated charcoal.
-
Solution: After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat source and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration using fluted filter paper to remove the charcoal, and then allow the clear filtrate to cool and crystallize as usual.
Scenario 2: Challenges with Column Chromatography
Q: My compound is streaking badly on the silica TLC plate. What does this mean? A: Streaking is often a sign that your compound is highly polar and is interacting very strongly with the silica gel. It can also be caused by overloading the sample on the TLC plate.
-
Solution: The polarity of your eluent system is likely too low. Try adding a more polar solvent to your mobile phase. For sulfonamides, a small amount of methanol (e.g., 1-5%) in a dichloromethane or ethyl acetate/hexane mixture can help achieve better spot shape and migration. Ensure you are not spotting too much material on the plate.
Q: I am unable to achieve baseline separation between my product and a close-running impurity. What are my options? A: This is a common issue, especially with isomers.
-
Solution 1 (Adjust Eluent Polarity): Try a shallower polarity gradient during elution. Running the column with a less polar solvent system for a longer time can often improve the separation between compounds with very similar Rf values.
-
Solution 2 (Change Solvents): Switch one of the solvents in your eluent system to alter the selectivity. For example, if you are using ethyl acetate/hexanes, try substituting dichloromethane for ethyl acetate. The different solvent-solute interactions can change the relative retention of the compounds.
-
Solution 3 (Consider a Different Stationary Phase): If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., amino-propylated silica), which can offer different selectivities for polar compounds[4].
Experimental Protocols & Workflows
Purification Workflow Overview
The following diagram illustrates a typical decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Protocol 1: Recrystallization from Isopropanol/Water
This method is ideal for purifying mostly crystalline crude product where impurities have different solubilities than the target compound. An isopropanol/water mixture is often effective for sulfonamides[2].
-
Dissolution: Place the crude sulfonamide (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to fully dissolve the solid at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask.
-
Induce Crystallization: While the isopropanol solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 70:30 isopropanol/water solution to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Acid-Base Liquid-Liquid Extraction
This protocol is highly effective for removing neutral organic impurities like unreacted starting material and sulfone by-products.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract it three times with a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Combine the aqueous layers.
-
Removal of Neutral Impurities: The initial organic layer, which contains neutral impurities, can now be discarded.
-
Re-acidification: Cool the combined basic aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2. The sulfonamide should precipitate as a solid or oil.
-
Back-Extraction: Extract the acidified aqueous layer three times with fresh ethyl acetate or DCM.
-
Work-up: Combine the organic extracts from the back-extraction. Wash this combined solution once with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified sulfonamide. This product may then be recrystallized if necessary.
Protocol 3: Flash Column Chromatography
This protocol is for separating compounds based on their differential adsorption to a stationary phase and is essential when isomers are present.
-
Select Eluent System: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for sulfonamides is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product. A gradient elution (e.g., from 5% to 30% ethyl acetate in hexanes) is often required.
-
Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- Google Patents. (n.d.). Sulfonamide purification process. (US2777844A).
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts. (US20020022743A1).
- Google Patents. (n.d.). Preparation of arylsulfonamides. (US4739116A).
-
Bouthillier, F., et al. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Diethylbenzene. Retrieved February 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure 5. Retrieved February 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2024, November 11). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of dibenzenesulfonimide. (CN101671285B).
-
PubMed. (2011, January 14). The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (n.d.). Diethylbenzenes. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2025, August 7). Sulfonation of linear alkyl benzene (LAB) in a corrugated wall falling film reactor. Retrieved February 25, 2026, from [Link]
-
Chem-Space. (2025, May 20). 1,3-diethylbenzene - 141-93-5, C10H14, density, melting point, boiling point, structural formula, synthesis. Retrieved February 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. US4739116A - Preparation of arylsulfonamides - Google Patents [patents.google.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
improving nucleophilic attack on 2,6-disubstituted sulfonyl chlorides
Topic: Overcoming Steric Hindrance in Nucleophilic Sulfonylation
Status: Active | Tier: Advanced Synthesis Support
Introduction: The "Steric Wall" Phenomenon
Welcome to the Advanced Synthesis Support Center. You are likely here because your sulfonylation reaction—standard for most substrates—is failing with a 2,6-disubstituted benzenesulfonyl chloride (e.g., 2,6-dichloro, 2,4,6-trimethyl).
The Core Problem:
Sulfonyl chlorides react via an
This guide moves beyond standard protocols (which will fail) to high-energy catalytic and alternative-pathway strategies.
Module 1: Diagnostic & Triage
Before altering your protocol, use this diagnostic matrix to identify the failure mode.
| Observation | Diagnosis | Root Cause | Immediate Action |
| No Reaction (TLC shows SM only) | Kinetic Barrier | Steric hindrance is preventing the transition state formation. | Switch to Nucleophilic Catalysis (Module 2). |
| SM consumed, Sulfonic Acid formed | Hydrolysis | Water is out-competing your nucleophile (amine/alcohol). | Switch to Anhydrous/Silver Protocol (Module 3). |
| Reaction stalls at 50% | Product Inhibition | The HCl byproduct is protonating your nucleophile (amine). | Increase Base equivalents or use Proton Sponge . |
| Black tar/decomposition | Thermal Instability | Excessive heating caused desulfonylation ( | Reduce temp; use Lewis Acid or SuFEx (Module 4). |
Module 2: Catalytic Strategies (The Nucleophilic Wedge)
Standard bases (TEA, DIPEA) only act as proton scavengers. They do not activate the sulfur center. You must use a nucleophilic catalyst to form a reactive intermediate that is more electrophilic and geometrically accessible.
The Solution: DMAP & Super-DMAP (4-PPY)
Mechanism: 4-Dimethylaminopyridine (DMAP) attacks the sulfonyl chloride to form a sulfonylpyridinium cation .
-
Electronic Activation: The positive charge on the nitrogen pulls electron density from sulfur, making it hyper-electrophilic.
-
Leaving Group Ability: DMAP is a better leaving group than chloride.
Protocol 1: DMAP-Catalyzed Sulfonylation
Recommended for: Moderately hindered substrates (e.g., 2,4,6-trimethyl).
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: 1.2 equiv
-
Catalyst: DMAP (0.1 – 0.2 equiv) [CRITICAL]
-
Auxiliary Base: TEA or DIPEA (1.5 equiv)
-
Solvent: DCM (Anhydrous)[1]
Step-by-Step:
-
Dissolve the nucleophile and auxiliary base (TEA) in anhydrous DCM.
-
Cool to 0°C (reduces side reactions).
-
Add the sulfonyl chloride slowly.[1]
-
Allow to warm to RT. Time: 4–12 hours.
Troubleshooting: If DMAP fails, switch to 4-Pyrrolidinopyridine (4-PPY) . It is approximately 2x more active due to the greater electron-donating capability of the pyrrolidine ring compared to the dimethylamine group [1].
Module 3: The "Nuclear Option" (Silver-Mediated Coupling)
When steric hindrance is extreme (e.g., 2,6-dichloro or 2,6-dibromo), nucleophilic attack is reversible, and the equilibrium favors the starting material. We must drive the reaction using the Halophile Effect .
The Solution: Silver Salts ( or )
Mechanism: Silver ions (
Protocol 2: Silver-Mediated Sulfonylation
Recommended for: Severely hindered substrates (2,6-dichloro).
Reagents:
-
Sulfonyl Chloride: 1.0 equiv
-
Nucleophile: 1.1 equiv
-
Promoter: Silver Carbonate (
) (1.1 equiv) or Silver Triflate ( ) -
Solvent: MeCN (Acetonitrile is crucial for solubilizing Ag salts)
Step-by-Step:
-
Dark Conditions: Wrap the reaction flask in aluminum foil (Ag salts are light-sensitive).
-
Suspend
in anhydrous MeCN. -
Add the nucleophile and sulfonyl chloride.[1]
-
Heat to 60–80°C.
-
Observation: A thick white/grey precipitate (AgCl) will form.
-
Workup: Filter through a Celite pad to remove silver salts before aqueous workup.
Module 4: Alternative Route (SuFEx Chemistry)
If the chloride is simply too unreactive or unstable, you are fighting the wrong battle. Switch the leaving group.
The Solution: Sulfonyl Fluorides (SuFEx)
Sulfonyl fluorides (
Why it works: The Fluoride-Sulfur bond is stronger/shorter, changing the steric profile. The mechanism often involves a concerted substitution assisted by H-bonding (e.g., HFIP solvent) or silicon activation (
Protocol Adjustment:
-
Convert
to using in MeCN/Water (biphasic, quantitative yield). -
React
with the amine/alcohol using a silyl ether activator (e.g., BSTFA) or DBU.
Visualizing the Strategy
Diagram 1: The Steric Blockade & Catalytic Pathways
This diagram illustrates why the reaction fails and how DMAP/Silver pathways bypass the barrier.
Caption: The "Steric Wall" prevents direct
Diagram 2: Troubleshooting Flowchart
Follow this decision tree to select the correct protocol for your specific substrate.
Caption: Logic flow for selecting the optimal synthesis method based on steric severity and initial failure.
FAQ: Common User Pain Points
Q: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM)? A: No. For 2,6-disubstituted substrates, the rate of hydrolysis (reaction with water) often exceeds the rate of aminolysis because water is small and less sterically hindered than your amine. You must use anhydrous conditions.[1]
Q: My reaction turns purple/black when adding DMAP. A: This indicates the formation of charge-transfer complexes or decomposition. Ensure your temperature is at 0°C during addition. If the color persists with low yield, switch to the Silver Carbonate method, which is non-nucleophilic and avoids pyridine-based side reactions.
Q: Why not just heat it to reflux in Toluene?
A: Thermal energy helps, but sulfonyl chlorides are prone to thermal desulfonylation (
References
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[5] Angewandte Chemie International Edition, 17(8), 569–583.
-
Trost, B. M., & Braslau, R. (1988). Cleavage of sulfones by silver-mediated desulfonylation. The Journal of Organic Chemistry, 53(3), 532–537. (Demonstrates Ag affinity for S-Cl/S-O systems).
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6][7][8][9] Angewandte Chemie International Edition, 53(36), 9430–9448.[7]
-
Dunn, A. D. (1986). Thermal decomposition of some substituted benzenesulphonyl chlorides. Journal of Analytical and Applied Pyrolysis, 9(3), 203–213.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. otavachemicals.com [otavachemicals.com]
Technical Support Center: Strategies for Preventing Hydrolysis of 2,6-Diethylbenzenesulfonyl Chloride During Workup
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of handling 2,6-diethylbenzenesulfonyl chloride during experimental workup, with a primary focus on preventing its hydrolysis.
Introduction
2,6-Diethylbenzenesulfonyl chloride is a sterically hindered sulfonyl chloride, a characteristic that influences its reactivity and stability. While this steric hindrance can make it more resistant to hydrolysis compared to less hindered analogs, unwanted hydrolysis to the corresponding sulfonic acid remains a critical challenge during aqueous workup procedures. This guide offers practical, field-proven insights and detailed protocols to minimize product loss and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant loss of my 2,6-diethylbenzenesulfonyl chloride during aqueous workup. What is the likely cause and what are the immediate steps to mitigate this?
A1: The most probable cause is hydrolysis of the sulfonyl chloride to 2,6-diethylbenzenesulfonic acid. Sulfonyl chlorides are reactive electrophiles that can be attacked by water, especially under neutral or basic conditions.[1] The resulting sulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction.
Immediate Troubleshooting Steps:
-
Temperature Control is Critical: The rate of hydrolysis is highly dependent on temperature. All aqueous workup steps should be performed at low temperatures (0-5 °C) using an ice bath.[1] Ensure all solutions, including quenching and washing solutions, are pre-chilled.
-
Minimize Contact Time: Reduce the duration of all steps where your product is in contact with an aqueous phase. Perform extractions and phase separations swiftly and efficiently.[2] Prolonged exposure dramatically increases the extent of hydrolysis.[1]
-
pH of the Aqueous Phase: Avoid basic washes (e.g., sodium bicarbonate, sodium hydroxide) if your primary goal is to preserve the sulfonyl chloride. Basic conditions significantly accelerate the rate of hydrolysis.[1][3] If a wash is necessary to remove acidic impurities, a mildly acidic solution (e.g., cold, dilute HCl) is preferable to neutral or basic conditions for suppressing hydrolysis.[1]
Q2: My reaction is complete, and I need to quench it before extraction. What is the best quenching strategy to avoid hydrolyzing my product?
A2: The ideal quenching strategy depends on the nature of your reaction mixture and the subsequent purification steps. The key is to neutralize or remove reactive species while minimizing the exposure of your sulfonyl chloride to water.
Recommended Quenching Protocol:
The preferred method is to slowly add the reaction mixture to a vigorously stirred, biphasic mixture of an organic solvent and ice-cold water or a pre-chilled, mildly acidic aqueous solution.[1][4]
-
Rationale: Pouring the reaction mixture into ice/cold water allows for rapid dissipation of any heat generated during quenching.[4][5] The presence of an organic solvent immediately partitions the sulfonyl chloride, reducing its contact time with the aqueous phase.[2]
dot
Caption: Recommended quenching workflow for sulfonyl chlorides.
Q3: Should I use a basic wash (e.g., NaHCO₃) to remove acidic byproducts?
A3: A basic wash is a double-edged sword. While effective at removing acidic impurities, it will also aggressively promote the hydrolysis of your desired 2,6-diethylbenzenesulfonyl chloride.[1]
| Scenario | Recommendation | Rationale |
| Product is the desired sulfonyl chloride | Avoid basic washes. | Basic conditions dramatically accelerate hydrolysis, leading to significant product loss.[1][3] |
| Unreacted sulfonyl chloride is an impurity | A basic wash can be used. | If the goal is to remove unreacted sulfonyl chloride from a more stable product, a basic wash will facilitate its hydrolysis to the water-soluble sulfonic acid, simplifying purification.[6] |
If an acid-scavenging step is unavoidable, consider a non-aqueous alternative or a very rapid wash with a cold, weak base followed by immediate separation and drying.
Q4: What is a "non-aqueous workup," and when should I consider it?
A4: A non-aqueous workup avoids the use of water entirely, thus eliminating the risk of hydrolysis.[1] This is an excellent strategy when your product is particularly sensitive to water or when traditional extractions are problematic.
Common Non-Aqueous Workup Strategy:
-
Filtration: After the reaction is complete, dilute the mixture with a non-polar solvent (e.g., hexane, heptane) to precipitate out polar byproducts and salts.
-
Filtration through Silica: Filter the mixture through a pad of silica gel, washing with the same non-polar solvent. The silica will retain baseline impurities.
-
Solvent Evaporation: Evaporate the solvent from the filtrate to yield the crude product.
This method is particularly useful for smaller-scale reactions where the byproducts are easily separated by filtration.
Q5: I've heard about using "scavenger resins." How do they work, and are they suitable for my situation?
A5: Scavenger resins are a powerful tool for purification, especially when dealing with excess reagents that are difficult to remove by conventional means.[6] For unreacted sulfonyl chlorides, an amine-based scavenger resin is highly effective.
-
Mechanism: The resin contains covalently bound amine groups (e.g., trisamine). When added to the reaction mixture, these amines react with the excess sulfonyl chloride, forming a resin-bound sulfonamide.
-
Procedure: The resin is stirred with the completed reaction mixture. Once the scavenging is complete, the resin (now with the bound impurity) is simply filtered off.[6]
-
Advantages: This method avoids aqueous conditions entirely and can be highly selective, simplifying the purification process significantly.[6]
dot
Caption: Workflow for using a scavenger resin to remove excess sulfonyl chloride.
Detailed Experimental Protocols
Protocol 1: Optimized Low-Temperature Aqueous Workup
This protocol is designed to minimize hydrolysis during a standard extractive workup.
-
Preparation: Prepare an ice-water bath. Pre-chill all necessary solutions (deionized water, brine) to 0-5 °C.
-
Quenching: Slowly pour the reaction mixture into a separate flask containing a vigorously stirred, biphasic mixture of the extraction solvent (e.g., ethyl acetate, dichloromethane) and ice-cold deionized water (both pre-chilled). Maintain the temperature of the quenching mixture below 5 °C throughout the addition.[1]
-
Phase Separation: Transfer the mixture to a pre-chilled separatory funnel and immediately separate the organic layer. Do not allow the layers to stand for an extended period.[2][7]
-
Extraction: Extract the aqueous layer one more time with a small volume of the cold organic solvent to recover any dissolved product.
-
Washing: Combine the organic layers and wash once with cold, saturated aqueous sodium chloride (brine). The "salting out" effect of brine helps to remove dissolved water and can decrease the solubility of your organic product in the aqueous phase.[1]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). This is a critical step to remove any residual water before solvent evaporation.[1][4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure, keeping the bath temperature low to prevent any potential thermal degradation.
Protocol 2: Workup Using a Nucleophilic Quench (Amine)
This protocol is useful when you want to convert the unreacted sulfonyl chloride into a sulfonamide, which may be easier to separate chromatographically.
-
Cool the Reaction: Cool the completed reaction mixture to 0 °C in an ice bath.
-
Nucleophilic Quench: Add a small amount of a simple amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution) to the reaction mixture. This will rapidly convert the remaining 2,6-diethylbenzenesulfonyl chloride to the corresponding sulfonamide.[6]
-
Aqueous Workup: Proceed with the optimized low-temperature aqueous workup as described in Protocol 1 . The resulting sulfonamide will need to be separated from your desired product, often via extraction at different pH values or by column chromatography.[6]
References
- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
- Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup - Benchchem.
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - ResearchGate. Available at: [Link]
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. Available at: [Link]
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco - RSC Publishing. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]
-
Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation - ResearchGate. Available at: [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. Available at: [Link]
- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents.
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]
-
Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Available at: [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. Available at: [Link]
-
Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. Available at: [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Available at: [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. Available at: [Link]
-
Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Guide to Predicting the Mass Spectrometry Fragmentation of 2,6-Diethylbenzene-1-sulfonamide
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-Diethylbenzene-1-sulfonamide, a compound of interest in medicinal chemistry.
The Logic of Fragmentation: A Tale of Two Moieties
The fragmentation of this compound under electron ionization is governed by the interplay of its two primary structural features: the sterically hindered diethylbenzene ring and the sulfonamide group. Understanding the characteristic fragmentation of each will allow for a comprehensive prediction of the overall pattern.
The Alkylbenzene Contribution: Benzylic Cleavage and Tropylium Ion Formation
Alkyl-substituted benzenes are known to undergo characteristic fragmentation pathways in mass spectrometry.[1] Upon ionization, the molecular ion is formed, which can then fragment at the benzylic carbon.[1] For alkylbenzenes with larger alkyl groups, cleavage of the side chain is a common event, often leading to the formation of a stable benzyl cation, which can then rearrange to an even more stable tropylium ion (C7H7+).[1] This tropylium ion typically presents as a strong peak in the mass spectrum.[1]
In the case of this compound, we can anticipate fragmentation pathways originating from the diethyl-substituted ring. The presence of two ethyl groups introduces the possibility of losing a methyl radical (CH3•) via benzylic cleavage to form a resonance-stabilized secondary benzylic carbocation. This subsequent ion could then potentially undergo further rearrangements.
The Sulfonamide Story: SO2 Extrusion and S-N Bond Scission
Aromatic sulfonamides exhibit their own set of characteristic fragmentation patterns. A frequently observed fragmentation is the loss of a neutral sulfur dioxide (SO2) molecule (64 Da).[2][3][4] This elimination is a key diagnostic feature in the mass spectra of many sulfonamide-containing compounds.[2][3][4]
Another significant fragmentation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond.[5] This can lead to the formation of ions corresponding to the aromatic sulfonyl group and the amine fragment. For primary sulfonamides like this compound, this would involve the loss of the •NH2 radical.
Predicted Fragmentation Pattern of this compound
By combining the fragmentation principles of alkylbenzenes and sulfonamides, we can predict the key fragments for this compound (Molecular Weight: 213.3 g/mol ).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Origin and Fragmentation Pathway | Comparative Evidence |
| 213 | [M]+• | Molecular ion of this compound. | The molecular ion peak is expected for most organic compounds, though its intensity may vary.[6] |
| 198 | [M - CH3]+ | Loss of a methyl radical from one of the ethyl groups via benzylic cleavage. | A common fragmentation for alkylbenzenes.[1][7] |
| 149 | [M - SO2]+• | Loss of a neutral sulfur dioxide molecule. | A characteristic fragmentation of aromatic sulfonamides.[2][3][4] |
| 133 | [M - SO2 - CH4]+ | Subsequent loss of methane from the [M - SO2]+• ion. | Plausible secondary fragmentation following the initial loss of SO2. |
| 119 | [C9H11]+ | Benzylic cleavage with loss of the entire sulfonamide group (•SO2NH2). | Analogous to the formation of the tropylium ion from other alkylbenzenes.[1] |
| 91 | [C7H7]+ | Tropylium ion, potentially formed through rearrangement and loss of an ethyl group from the [C9H11]+ fragment. | A very common and stable fragment in the mass spectra of alkylbenzenes.[1][6][7] |
| 77 | [C6H5]+ | Phenyl cation, resulting from the cleavage of the C-S bond and loss of the diethyl and sulfonamide groups. | A common fragment for benzene derivatives.[6] |
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted electron ionization fragmentation pathways of this compound.
Comparative Analysis with Structurally Similar Compounds
To bolster our predictive model, we can compare the expected fragmentation of our target molecule with the known mass spectra of simpler, related compounds.
Benzenesulfonamide: The Parent Structure
The mass spectrum of benzenesulfonamide (Molecular Weight: 157.19 g/mol ) provides a foundational reference.[8][9][10] Its fragmentation is dominated by the loss of SO2 to give a peak at m/z 93 (the aniline radical cation) and cleavage of the C-S bond to yield the phenyl cation at m/z 77.[10][11] The presence of these core fragments is highly anticipated in the spectrum of its diethyl-substituted analog.
Diethylbenzene Isomers: The Alkyl Side Chains
The mass spectra of diethylbenzene isomers (e.g., 1,2-diethylbenzene) are characterized by the loss of a methyl group (M-15) to form a prominent peak at m/z 119, and the formation of the tropylium ion at m/z 91.[12] The observation of these fragments in the spectrum of this compound would strongly support the proposed fragmentation of the alkylbenzene portion of the molecule.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for gas chromatography-mass spectrometry (GC-MS) analysis is recommended.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Instrument Parameters:
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Gas Chromatograph:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
-
Workflow for Experimental Verification
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Conclusion
The rational, evidence-based prediction of mass spectral fragmentation is a powerful skill for any researcher in the chemical sciences. By deconstructing this compound into its constituent parts and leveraging the known fragmentation behaviors of alkylbenzenes and sulfonamides, we have established a robust hypothesis for its mass spectrum. The key predicted fragments include the molecular ion at m/z 213, and significant fragment ions at m/z 198 (loss of CH3), m/z 149 (loss of SO2), and m/z 119 (benzylic cleavage). This predictive guide, coupled with the provided experimental protocol, offers a comprehensive framework for the structural confirmation of this and related compounds, thereby empowering further research and development efforts.
References
-
Kuck, D. (2004). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]
-
ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid communications in mass spectrometry : RCM, 25(6), 750–754. [Link]
-
Gao, H., Xu, Y., & Li, L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1436-1444. [Link]
-
ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 181-233. [Link]
-
Royal Society of Chemistry. (n.d.). Benzenesulfonamide. [Link]
-
NIST. (n.d.). Benzenesulfonamide. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
-
mzCloud. (2015, October 9). Benzenesulfonamide. [Link]
-
Organic Spectroscopy International. (2014, December 4). MASS SPECTRUM...........BENZENE. [Link]
-
I.R.I.S. (2022, May 14). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
-
Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. [Link]
-
PubChemLite. (n.d.). This compound (C10H15NO2S). [Link]
-
Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]
-
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A Comparative Guide to the Crystal Structure of 2,6-Diethylbenzene-1-sulfonamide: An In-Depth Analysis and Predictive Comparison
For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and developability. This guide provides a comprehensive technical analysis of the anticipated crystal structure of 2,6-Diethylbenzene-1-sulfonamide, a member of the broadly significant sulfonamide class of compounds.
While a publicly available crystal structure for this compound is not available at the time of this publication, this guide will leverage a comparative approach. We will conduct an in-depth examination of the experimentally determined crystal structure of the closely related analogue, N-(2,6-Dimethyl-phenyl)benzenesulfonamide. By contrasting the structural nuances of this analogue, we can extrapolate and predict the likely crystallographic features of this compound. This comparative methodology, grounded in established principles of crystallography and molecular interactions, offers valuable insights for researchers working with this and similar molecular scaffolds.
The Sulfonamide Moiety: A Cornerstone in Medicinal Chemistry
The sulfonamide functional group is a ubiquitous pharmacophore found in a vast array of therapeutic agents, a journey that began with the discovery of sulfa antibiotics in the 1930s.[1] This functional group is a key structural feature in drugs with diverse applications, including antibacterial, anti-inflammatory, and anticancer therapies. The directional hydrogen bonding capabilities of the sulfonamide group, involving the acidic N-H proton and the two acceptor oxygen atoms, play a crucial role in molecular recognition and crystal packing.
Comparative Structural Analysis: 2,6-Diethyl vs. 2,6-Dimethyl Substitution
To predict the crystal structure of this compound, we will draw a detailed comparison with the known crystal structure of N-(2,6-Dimethyl-phenyl)benzenesulfonamide.[2][3] The primary difference between these two molecules is the nature of the alkyl substituents at the ortho positions of the benzene ring attached to the sulfonamide nitrogen.
Expected Conformational Similarities and Differences
The core conformation of the sulfonamide linkage is anticipated to be similar in both compounds. In N-(2,6-Dimethyl-phenyl)benzenesulfonamide, the molecule is bent at the sulfur atom, with a C—SO2—NH—C torsion angle of approximately -60.0 (2)°.[3] This bent conformation is a common feature in many aryl sulfonamides. We can expect a similar bent geometry for this compound.
The dihedral angle between the two aromatic rings is another important conformational parameter. In N-(2,6-Dimethyl-phenyl)benzenesulfonamide, this angle is reported to be 41.7 (1)°.[3] The larger steric bulk of the ethyl groups in this compound may lead to a greater dihedral angle to minimize steric hindrance between the ortho substituents and the sulfonamide group.
Intermolecular Interactions and Crystal Packing
The crystal packing of N-(2,6-Dimethyl-phenyl)benzenesulfonamide is characterized by the formation of centrosymmetric dimers through pairs of N—H⋯O=S hydrogen bonds.[3] This is a very common and robust hydrogen bonding motif in primary and secondary sulfonamides. It is highly probable that this compound will also exhibit this dimeric hydrogen bonding pattern.
The key distinction in the crystal packing will likely arise from the van der Waals interactions of the alkyl groups. The larger volume of the ethyl groups compared to the methyl groups will necessitate a different packing arrangement to achieve optimal space filling. This could potentially lead to differences in the unit cell parameters and the overall crystal density.
| Parameter | N-(2,6-Dimethyl-phenyl)benzenesulfonamide[3] | This compound (Predicted) |
| Primary H-Bonding Motif | N—H⋯O=S hydrogen-bonded dimers | N—H⋯O=S hydrogen-bonded dimers |
| Molecular Conformation | Bent at the sulfur atom | Bent at the sulfur atom |
| Dihedral Angle (Aryl-Aryl) | ~41.7° | Potentially larger than 41.7° due to increased steric hindrance |
| Crystal Packing | Influenced by methyl group interactions | Influenced by ethyl group interactions, potentially leading to a less dense packing |
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of a novel compound like this compound follows a well-established workflow.
Synthesis and Purification
The synthesis of this compound would typically involve the reaction of 2,6-diethylaniline with benzenesulfonyl chloride in the presence of a base. Purification of the crude product is critical for obtaining high-quality crystals and is usually achieved through recrystallization.
Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step. A common and effective method is slow evaporation from a saturated solution.
Step-by-Step Protocol for Crystal Growth:
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary to achieve saturation.
-
Slow Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and dry them.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The final structure is then refined to obtain precise bond lengths, angles, and other crystallographic parameters.
Caption: Predicted primary hydrogen bonding interactions.
Conclusion
This comparative guide provides a detailed prediction and analysis of the crystal structure of this compound. By leveraging the known crystal structure of its close analogue, N-(2,6-Dimethyl-phenyl)benzenesulfonamide, we have been able to forecast key structural features, including the likely molecular conformation and the primary hydrogen bonding motifs. The insights presented here offer a valuable framework for researchers engaged in the synthesis, crystallization, and structural analysis of this and related sulfonamide compounds. The experimental protocols outlined provide a practical guide for the empirical determination of this and other novel crystal structures, which is an indispensable step in modern drug discovery and development.
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A Comparative Guide to Intermolecular Interactions: Deep Dive with Hirshfeld Surface Analysis of 2,6-Diethylbenzene-1-sulfonamide
Introduction: The Silent Architects of Molecular Solids
In the realm of drug development and materials science, the arrangement of molecules in a crystalline solid is paramount. These arrangements, governed by a delicate interplay of non-covalent intermolecular interactions, dictate critical physicochemical properties such as solubility, stability, bioavailability, and mechanical strength.[1][2] Understanding and predicting these interactions is a cornerstone of rational drug design and crystal engineering.[3][4][5] While several techniques offer insights into crystal packing, Hirshfeld surface analysis has emerged as a uniquely powerful tool for visualizing and quantifying the intricate web of intermolecular contacts.[6][7]
This guide provides an in-depth exploration of Hirshfeld surface analysis, using the hypothetical crystal structure of 2,6-Diethylbenzene-1-sulfonamide as a case study. We will compare this method with other established techniques, offering a clear perspective on its advantages for researchers, scientists, and drug development professionals.
The Landscape of Crystal Structure Analysis: A Comparative Overview
The determination of how molecules arrange themselves in a crystal lattice is fundamental to understanding their behavior. Several powerful techniques are employed for this purpose, each with its own strengths and limitations.
X-ray Crystallography , the gold standard for determining three-dimensional atomic coordinates in a crystal, provides an unparalleled level of detail about molecular geometry and packing.[8] However, the final output is a static model, and the direct visualization and quantification of intermolecular interactions can be challenging and often requires further interpretation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state NMR, can provide information about molecular conformation and dynamics in the solid state, offering insights into intermolecular proximities. However, it does not provide a direct, three-dimensional picture of the crystal packing in the same way as X-ray crystallography.
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large biomolecules.[8] While it can determine the overall shape and arrangement of molecules, its resolution is often not sufficient to detail the subtle intermolecular interactions in small-molecule crystals.
Other computational methods, such as those based on radial distribution functions, offer a way to assess the similarity between crystal structures but may not provide the intuitive visual feedback of Hirshfeld analysis.[10] The limitations of these traditional methods in providing a holistic and easily interpretable map of intermolecular interactions underscore the need for complementary approaches.
Hirshfeld Surface Analysis: A Window into the Supramolecular World
Hirshfeld surface analysis, developed by Spackman and Jayatilaka, offers a novel way to partition crystal space and visualize intermolecular interactions.[11] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.[11] This method, implemented in the software CrystalExplorer, provides a powerful visual and quantitative framework for understanding crystal packing.[12][13][14][15]
The Power of Visualization: d_norm, Shape Index, and 2D Fingerprint Plots
The true strength of Hirshfeld surface analysis lies in its ability to map various properties onto the surface, providing a rich, multi-faceted view of intermolecular interactions.
-
d_norm (Normalized Contact Distance): This is a key property mapped onto the Hirshfeld surface. It is calculated from d_e (the distance from the surface to the nearest nucleus external to the surface) and d_i (the distance to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded:
-
Red regions: Indicate contacts shorter than the sum of van der Waals radii, highlighting strong interactions like hydrogen bonds.[16][17]
-
White regions: Represent contacts approximately equal to the van der Waals separation.[16]
-
Blue regions: Signify contacts longer than the van der Waals radii, indicating weaker interactions.[16][17]
-
-
Shape Index: This property provides a qualitative measure of the surface's shape, identifying complementary "bumps" (blue) and "hollows" (red) where molecules fit together.[18] This is particularly useful for visualizing π-π stacking interactions, which appear as adjacent red and blue triangles.
-
2D Fingerprint Plots: These plots are a powerful way to summarize all intermolecular contacts in a crystal.[19] They are a plot of d_e versus d_i for every point on the Hirshfeld surface. The resulting plot is a unique "fingerprint" of the crystal packing, and can be decomposed to show the contribution of specific atom-atom contacts (e.g., O···H, H···H).[20][21]
A Practical Guide: Hirshfeld Surface Analysis of this compound
To illustrate the practical application of this technique, we will walk through a hypothetical analysis of this compound. Sulfonamides are an important class of compounds in medicinal chemistry, and their crystal packing is often dominated by hydrogen bonds involving the sulfonamide group.[22][23][24][25]
Experimental Protocol: Step-by-Step Analysis using CrystalExplorer
-
Input Data: The starting point for a Hirshfeld surface analysis is a Crystallographic Information File (CIF) containing the crystal structure data obtained from X-ray diffraction. For our hypothetical case, we assume a CIF file for this compound is available.
-
Software: The analysis is performed using the CrystalExplorer software, which is freely available for academic use.[12][13]
-
Generating the Hirshfeld Surface:
-
Open the CIF file in CrystalExplorer.
-
Select the molecule of interest (this compound).
-
Generate the Hirshfeld surface using the "Generate Surface" command. It is recommended to use a high-quality surface for accurate analysis.[26]
-
-
Mapping Properties:
-
Map the d_norm property onto the surface to visualize intermolecular contacts. The color scale will immediately highlight the locations of strong and weak interactions.
-
Map the "Shape Index" to identify potential π-π stacking interactions between the benzene rings.
-
-
Generating 2D Fingerprint Plots:
-
Generate the full 2D fingerprint plot to get an overview of all intermolecular contacts.
-
Decompose the fingerprint plot to quantify the contribution of individual atom-atom contacts. For this compound, we would expect to see significant contributions from O···H, N···H, and H···H contacts.
-
Interpreting the Results for this compound
Based on the known chemistry of sulfonamides, we can predict the key interactions that would be revealed by a Hirshfeld analysis of this compound:
-
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O).[24][27] The d_norm surface would likely show intense red spots corresponding to N-H···O hydrogen bonds, which are crucial for the stability of the crystal lattice.[22][23] The decomposed fingerprint plot would quantify the percentage contribution of these O···H and N···H contacts.
-
van der Waals Interactions: The diethylbenzene moiety provides a large surface area for weaker van der Waals interactions. These would be represented by a significant percentage of H···H contacts in the fingerprint plot and large blue and white regions on the d_norm surface.[20]
-
π-π Stacking: The presence of the benzene ring suggests the possibility of π-π stacking interactions. The shape index would be instrumental in identifying these, showing characteristic adjacent red and blue triangles on the surfaces of interacting rings.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a Hirshfeld surface analysis.
Caption: Workflow for performing Hirshfeld surface analysis.
Comparative Analysis: Hirshfeld vs. Other Methods
| Feature | Hirshfeld Surface Analysis | X-ray Crystallography | Solid-State NMR | Cryo-Electron Microscopy |
| Primary Output | Visual and quantitative map of intermolecular interactions | 3D atomic coordinates | Information on molecular conformation and dynamics | 3D density map of the molecule |
| Visualization of Interactions | Direct and intuitive via color-mapped surfaces | Indirect, requires interpretation of distances and angles | Indirect, provides proximity information | Limited by resolution |
| Quantification of Interactions | Percentage contribution of different atom-atom contacts | Not directly provided | Not directly provided | Not applicable |
| Ease of Interpretation | High, visually intuitive | Moderate, requires expertise | Moderate to high | Moderate |
| Prerequisites | High-quality CIF file | Single crystal of sufficient size and quality | Solid sample | Frozen-hydrated sample |
| Key Advantage | Holistic and easily interpretable view of all intermolecular contacts | High-resolution atomic structure | Provides dynamic information | Applicable to large, non-crystalline samples |
| Key Limitation | Relies on a pre-existing crystal structure | Can be difficult to obtain suitable crystals | Does not provide a complete 3D structure | Lower resolution for small molecules |
The Synergy of Techniques in Modern Drug Development
It is crucial to recognize that Hirshfeld surface analysis is not a replacement for other techniques but rather a powerful complementary tool. The journey of a drug candidate from discovery to market often involves a multi-faceted approach to solid-state characterization.[1]
Caption: The role of Hirshfeld analysis in drug development.
By first determining the precise crystal structure using X-ray crystallography, researchers can then employ Hirshfeld surface analysis to gain a deeper understanding of the forces holding the crystal together. This knowledge is invaluable for predicting and controlling polymorphism, designing co-crystals with improved properties, and ultimately developing more effective and stable pharmaceutical products.[19]
Conclusion
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Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54, 1006–1011. [Link]
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MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
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Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Semantic Scholar. [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Diethylbenzene-1-sulfonamide
This document provides a detailed, procedural guide for the safe and compliant disposal of 2,6-Diethylbenzene-1-sulfonamide (CAS No. 1099661-01-4). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Assessment and Characterization
Based on related chemical structures, the following hazards should be assumed:
| Hazard Category | Associated Risks and Rationale | Supporting Evidence (from related compounds) |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects due to the aromatic benzene ring structure.[1][2][3] | Diethylbenzene and sodium dodecylbenzenesulfonate are classified as toxic or very toxic to aquatic life.[1][2][3][4][5] |
| Skin & Eye Irritation | Expected to cause skin and eye irritation upon contact.[2][3][6] | Related compounds like 1,4-Diethylbenzene and Sodium dodecylbenzenesulfonate are known skin and eye irritants.[2][3][6] |
| Flammability | The diethylbenzene component suggests the compound may be a combustible or flammable liquid.[6][7][8] | Diethylbenzene is a flammable liquid with a flash point around 56°C.[5][8] Vapors may form explosive mixtures with air.[4][7] |
| Health Hazards | Potential for harm if swallowed or inhaled, based on general toxicity of aromatic sulfonamides. | Sodium dodecylbenzenesulfonate is harmful if swallowed.[2] Inhalation of related substances can cause respiratory tract irritation.[1][5] |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that work is conducted in a controlled environment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation or allergic reactions.[1][9] |
| Body Protection | Flame-retardant laboratory coat and closed-toe shoes. | To protect skin from spills and provide a barrier against potential fire hazards.[9] |
| Respiratory Protection | All handling and disposal prep should occur in a certified chemical fume hood. | To prevent inhalation of vapors, which may be harmful and irritating to the respiratory tract.[1][9] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][10] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the "sewering" of hazardous waste pharmaceuticals.[11]
Step 1: Waste Segregation
A laboratory chemical is considered waste once there is no longer an intention to use it.[10]
-
Action: Designate a specific, sealed container for this compound waste.
-
Causality: Proper segregation is the cornerstone of safe waste management. This compound should be stored separately from incompatible materials, particularly strong oxidants, to prevent hazardous reactions.[5][10][12]
Step 2: Containerization and Labeling
-
Action: Use a robust, leak-proof, and chemically compatible container with a secure screw-top cap.[9][13] The container must be in good condition, free of cracks or rust.[10]
-
Action: Affix a completed "Hazardous Waste" label to the container.[10] The label must include:
-
The full chemical name: "this compound" (abbreviations are not acceptable).[10]
-
The words "Hazardous Waste".
-
An accurate list of all contents.
-
The date accumulation started.
-
The name of the principal investigator or lab manager.
-
-
Causality: Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures that the disposal contractor has the necessary information for safe handling and incineration.
Step 3: Temporary On-Site Storage
-
Action: Keep the waste container tightly closed except when adding waste.[1][10] Store the container in a designated satellite accumulation area (SAA), which is at or near the point of generation.[14]
-
Action: The storage area must be a well-ventilated location, such as within a chemical fume hood, away from heat, sparks, or open flames.[9]
-
Action: Utilize secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[10]
-
Causality: Safe temporary storage minimizes the risk of spills, vapor accumulation, and accidental ignition, protecting both laboratory personnel and the facility.
Step 4: Arranging for Professional Disposal
-
Action: Do not allow hazardous waste to accumulate.[12] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Action: Provide the EHS office or contractor with all necessary information regarding the waste, including its name and quantity.
-
Causality: Disposal of hazardous waste is strictly regulated by federal, state, and local laws.[13] Only licensed professionals are equipped to transport and dispose of this material in a compliant manner, typically via high-temperature incineration.
Step 5: Documentation
-
Action: Maintain a detailed log of the amount of this compound waste generated and the dates it was transferred for disposal.
-
Action: Retain all paperwork and manifests provided by the waste disposal contractor.[9]
-
Causality: Meticulous record-keeping is a legal requirement and is essential for regulatory compliance and tracking the lifecycle of hazardous materials.
Emergency Procedures
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control Ignition Sources: Eliminate all nearby sources of ignition (e.g., turn off hot plates, equipment).[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it using an inert, non-combustible material like sand, vermiculite, or dry earth.[1][9]
-
Collect and Dispose: Carefully scoop the absorbed material into a sealable container.[1] Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal according to the protocol above.
Fire Response
-
Extinguishing Media: In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[8][9] Do not use a full jet of water.[8]
-
Container Cooling: If containers of the material are exposed to fire, use a water spray to keep them cool and prevent rupture.[5][7]
-
Safety: If the fire is large or cannot be controlled, evacuate the area immediately and activate the fire alarm.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.dk [fishersci.dk]
- 4. chemos.de [chemos.de]
- 5. ICSC 0445 - DIETHYLBENZENE (Mixed isomers) [chemicalsafety.ilo.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
